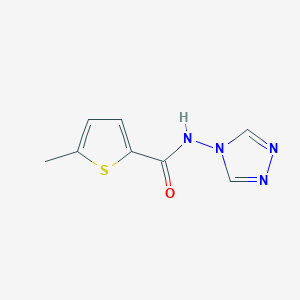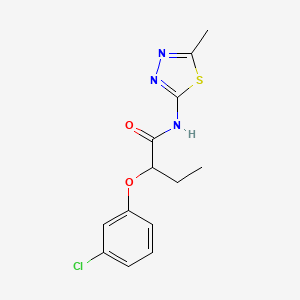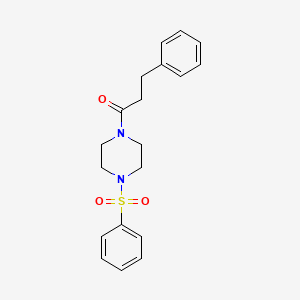
N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Descripción general
Descripción
N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as TPTB, is a synthetic compound that has been studied for its potential use in scientific research. TPTB is a member of the benzothiophene family, which has been shown to have a variety of biological activities. In
Mecanismo De Acción
N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide binds to the sigma-1 receptor in the brain, which leads to a variety of effects on cellular signaling pathways. This compound has been shown to modulate the activity of several important neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain sensitivity, decrease drug-seeking behavior, and improve cognitive function. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation without affecting other receptors in the brain. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One area of interest is the potential use of this compound in the treatment of chronic pain. Another area of interest is the potential use of this compound in the treatment of drug addiction. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on cellular signaling pathways.
Aplicaciones Científicas De Investigación
N-(1,2,2-trimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been studied for its potential use in scientific research due to its ability to bind to a specific type of receptor in the brain called the sigma-1 receptor. The sigma-1 receptor has been shown to play a role in a variety of biological processes, including pain perception, mood regulation, and drug addiction. This compound has been shown to have analgesic (pain-relieving) effects in animal models, and has also been studied for its potential use in treating drug addiction.
Propiedades
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-10(15(2,3)4)16-14(17)13-9-11-7-5-6-8-12(11)18-13/h9-10H,5-8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDMRBLHXRKZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=CC2=C(S1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4184078.png)


![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenylpropanamide](/img/structure/B4184094.png)


![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184119.png)
![methyl 2-{[(2-nitrophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4184126.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4184130.png)

![{4-[(2-pyrazinylcarbonyl)amino]phenyl}acetic acid](/img/structure/B4184148.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4184149.png)


